

Application Notes and Protocols: AZ 11645373 in Neuroscience Research

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Compound of Interest

Compound Name: AZ 11645373

Cat. No.: B1665887

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ 11645373 is a potent and selective, non-competitive allosteric antagonist of the human P2X7 receptor (P2X7R).[1][2] The P2X7R, an ATP-gated ion channel, is a key player in neuroinflammatory processes, making it a significant target in neuroscience research and drug development.[3][4] **AZ 11645373** exhibits high affinity for the human P2X7R, with significantly lower potency for the rat ortholog, making it an ideal tool for studies involving human cells or humanized animal models.[2][5] These application notes provide a comprehensive overview of the use of **AZ 11645373** in neuroscience research, with a focus on its application in studying neuroinflammation, neuropathic pain, and Alzheimer's disease. Detailed protocols for key in vitro assays are provided to facilitate its use in the laboratory.

Mechanism of Action

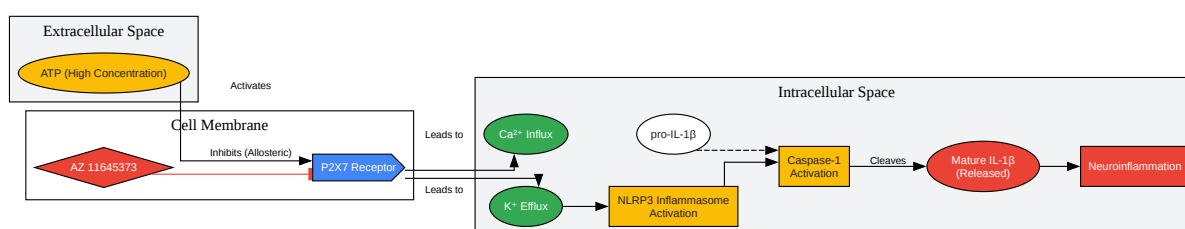
AZ 11645373 acts as an allosteric antagonist, binding to a site on the P2X7R distinct from the ATP-binding site.[1][6] This binding non-competitively inhibits receptor function, preventing the downstream signaling cascade initiated by ATP binding. In the context of neuroscience, particularly in microglia, the activation of P2X7R by high concentrations of extracellular ATP (a damage-associated molecular pattern or DAMP) leads to:

- Ion Flux: Opening of the channel pore, causing an influx of Ca^{2+} and Na^{+} and an efflux of K^{+} . [7]

- NLRP3 Inflammasome Activation: The potassium efflux is a critical step in the activation of the NLRP3 inflammasome.[7]
- Cytokine Release: Activated caspase-1 within the inflammasome complex cleaves pro-interleukin-1 β (pro-IL-1 β) and pro-IL-18 into their mature, pro-inflammatory forms, which are then released from the cell.[7]

By blocking P2X7R, **AZ 11645373** effectively inhibits these downstream events, making it a valuable tool for studying the role of P2X7R-mediated signaling in various neurological disorders.

Signaling Pathway of P2X7R in Microglia and Inhibition by AZ 11645373



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Caption: P2X7R signaling in microglia and its inhibition by **AZ 11645373**.

Data Presentation

The following tables summarize the quantitative data for **AZ 11645373**'s activity from various in vitro studies.

Table 1: Inhibitory Potency of **AZ 11645373** on Human P2X7 Receptor

Assay Type	Cell Line	Agonist	Potency Metric	Value (nM)	Reference
IL-1 β Release	THP-1	ATP	IC ₅₀	90	[2] [5]
IL-1 β Release	THP-1	ATP	K _i	92	[2]
Calcium Influx	HEK-hP2X7R	BzATP	K _i	15	
Membrane Current	HEK-hP2X7R	ATP	K _i	5-20	[2] [5]

Table 2: Species Selectivity of **AZ 11645373**

Species	Receptor	Potency	Reference
Human	P2X7R	High (nM range)	[2] [5]
Rat	P2X7R	>500-fold less potent than human	[2] [5]

Applications in Neuroscience Research

Neuroinflammation

P2X7R is highly expressed on microglia, the resident immune cells of the central nervous system. Its activation is a key step in the initiation and propagation of neuroinflammatory cascades. **AZ 11645373** is a valuable tool to dissect the role of P2X7R in neuroinflammation by inhibiting the production and release of pro-inflammatory cytokines like IL-1 β .[\[8\]](#)

Neuropathic Pain

The P2X7R has been implicated in the pathogenesis of neuropathic pain.[\[9\]](#) By blocking P2X7R on microglia and other immune cells, **AZ 11645373** can be used to investigate the contribution of this receptor to the development and maintenance of pain hypersensitivity.

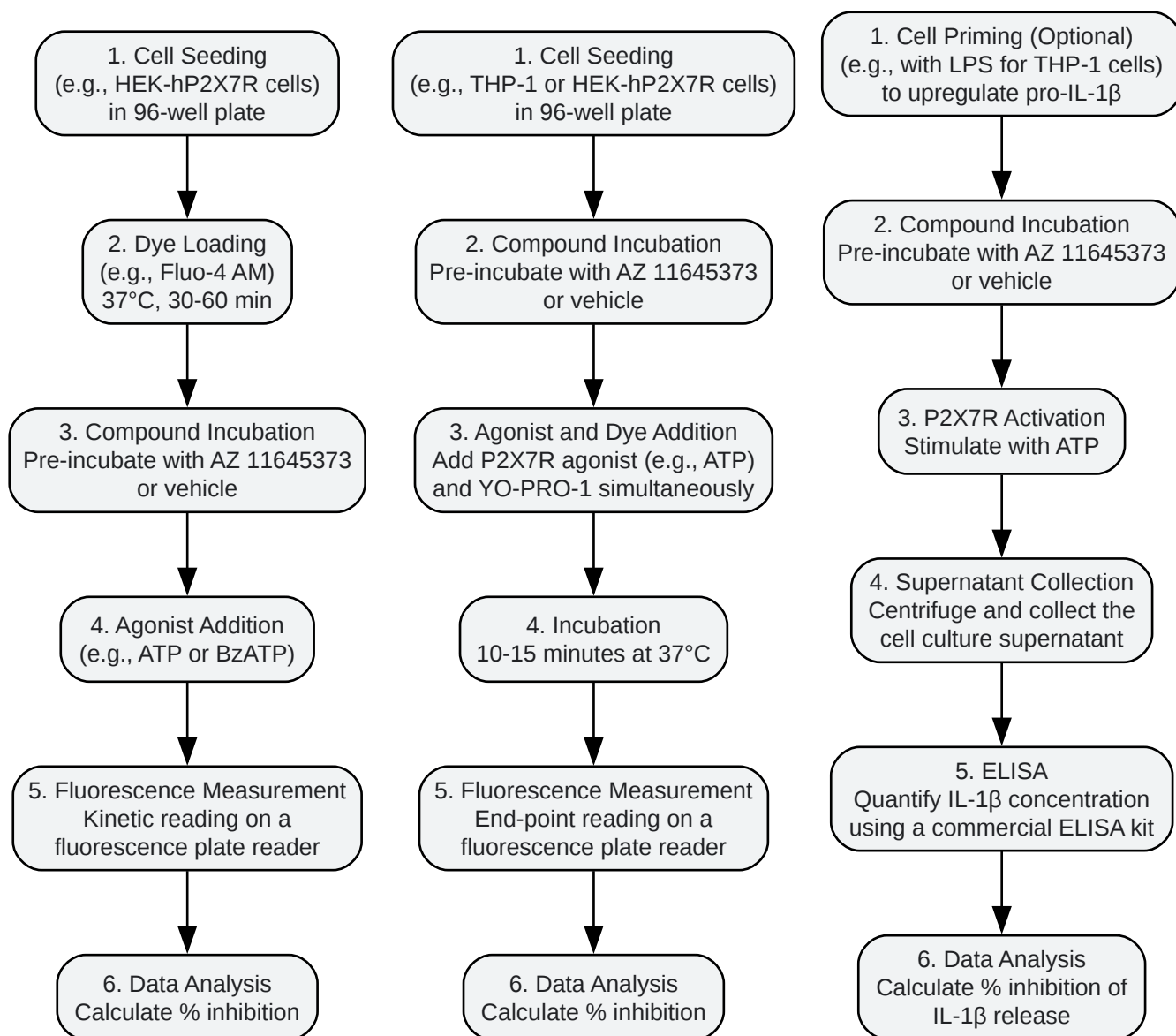
Alzheimer's Disease

In the context of Alzheimer's disease, P2X7R is upregulated on microglia surrounding amyloid-beta plaques.[4][10] Its activation by ATP released from damaged neurons can contribute to the chronic neuroinflammation observed in the Alzheimer's brain. **AZ 11645373** can be utilized in in vitro and in vivo models to explore the therapeutic potential of P2X7R antagonism in mitigating Alzheimer's-related pathology.

Experimental Protocols

Calcium Influx Assay

This protocol describes the measurement of intracellular calcium mobilization following P2X7R activation and its inhibition by **AZ 11645373** using a fluorescent calcium indicator.



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